Cas no 124729-87-9 (methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate)
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-, methyl ester, (αS)-
- methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate
-
- Inchi: 1S/C14H15NO4/c1-8(2)11(14(18)19-3)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,1-3H3/t11-/m0/s1
- InChI Key: FMGSSBUHMCWNDB-NSHDSACASA-N
- SMILES: [C@H](N1C(C2=CC=CC=C2C1=O)=O)(C(C)C)C(=O)OC
Computed Properties
- Exact Mass: 261.10010796g/mol
- Monoisotopic Mass: 261.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 63.7Ų
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 370.5±25.0 °C(Predicted)
- pka: -2.48±0.20(Predicted)
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763648-1g |
Methyl (s)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate |
124729-87-9 | 98% | 1g |
¥3390.00 | 2024-08-09 |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate
Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS No. 124729-87-9): An Overview of Its Properties and Applications
Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS No. 124729-87-9) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is a derivative of phthalimide and belongs to the class of esters. Its unique structure and properties make it a valuable intermediate in the synthesis of various biologically active molecules and functional materials.
The chemical structure of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate features a chiral center at the carbon atom adjacent to the ester group. This chirality is crucial for its applications in asymmetric synthesis, where the ability to control the stereochemistry of a reaction is essential. The presence of the phthalimide moiety imparts additional stability and reactivity to the molecule, making it a versatile building block in organic synthesis.
In recent years, significant research has been conducted on the use of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate in the development of new pharmaceuticals. One notable application is in the synthesis of prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. The ester functionality in this compound can be designed to undergo hydrolysis under specific physiological conditions, releasing the active drug moiety. This approach enhances the bioavailability and reduces the toxicity of many therapeutic agents.
Beyond pharmaceuticals, methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate has also found applications in materials science. Its unique combination of chirality and functional groups makes it an attractive candidate for the preparation of chiral polymers and liquid crystals. Chiral polymers derived from this compound exhibit enhanced optical properties and have potential uses in optical devices and sensors. Liquid crystals based on this molecule can be used in display technologies and other advanced materials applications.
The synthesis of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate typically involves several steps, including the formation of the phthalimide moiety and the introduction of the chiral center. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of these processes. For example, transition metal-catalyzed reactions have been employed to achieve high enantioselectivity in the preparation of this compound.
The physical properties of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate are well-characterized. It is a white crystalline solid with a melting point ranging from 85 to 87°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and purify using standard laboratory techniques.
In terms of safety and handling, methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate should be stored in a cool, dry place away from direct sunlight and sources of heat. It is recommended to handle this compound using appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact and inhalation.
The environmental impact of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate is an important consideration for its industrial use. Recent studies have focused on developing more sustainable synthetic routes that minimize waste generation and reduce energy consumption. Green chemistry principles are increasingly being applied to ensure that the production and use of this compound align with environmental standards.
In conclusion, methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS No. 124729-87-9) is a versatile chiral compound with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique structure and properties make it an essential intermediate in various synthetic processes. Ongoing research continues to explore new uses for this compound, further expanding its potential impact on these fields.
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